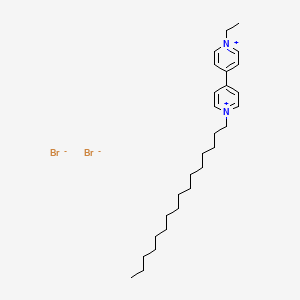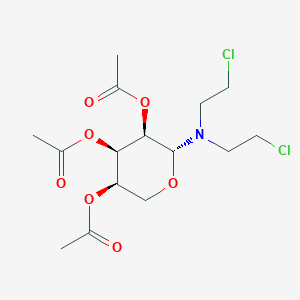
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is a synthetic compound with the molecular formula C9H17Cl2NO4. It is a derivative of ribopyranose, a sugar molecule, and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using acetyl groups to form 2,3,4-O-tetraacetyl-ribopyranose.
Introduction of Bis(2-chloroethyl)amino Group: The protected ribopyranose is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group at the 1-deoxy position.
Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deacetylated Products: Hydrolysis of acetyl groups yields deacetylated ribopyranose derivatives.
科学的研究の応用
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- has several scientific research applications:
Medicinal Chemistry: The compound’s alkylating properties make it a potential candidate for anticancer drug development.
Biological Studies: It can be used to study the effects of alkylating agents on biological systems.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and as a reagent in various chemical processes.
作用機序
The mechanism of action of Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic atoms such as nitrogen and oxygen in DNA, proteins, and other biomolecules. This alkylation can lead to cross-linking of DNA strands, inhibition of DNA replication, and ultimately cell death .
類似化合物との比較
Similar Compounds
Chlorambucil: An alkylating agent used in cancer treatment.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Ribopyranose, 1-deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-, beta-D- is unique due to its ribopyranose backbone, which imparts different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents. The presence of acetyl groups also allows for controlled release and activation of the compound in biological systems .
特性
CAS番号 |
74427-66-0 |
|---|---|
分子式 |
C15H23Cl2NO7 |
分子量 |
400.2 g/mol |
IUPAC名 |
[(3R,4R,5R,6R)-4,5-diacetyloxy-6-[bis(2-chloroethyl)amino]oxan-3-yl] acetate |
InChI |
InChI=1S/C15H23Cl2NO7/c1-9(19)23-12-8-22-15(18(6-4-16)7-5-17)14(25-11(3)21)13(12)24-10(2)20/h12-15H,4-8H2,1-3H3/t12-,13-,14-,15-/m1/s1 |
InChIキー |
HZJPZWOZELCNHN-KBUPBQIOSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


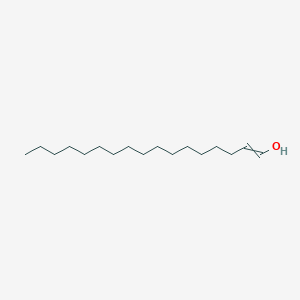
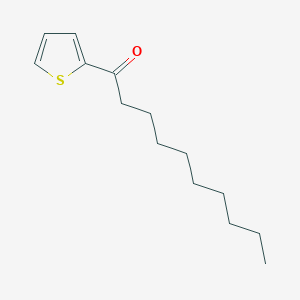
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
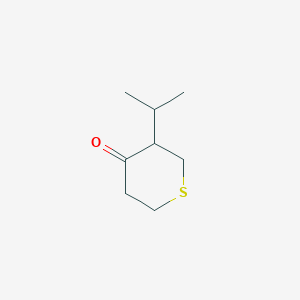
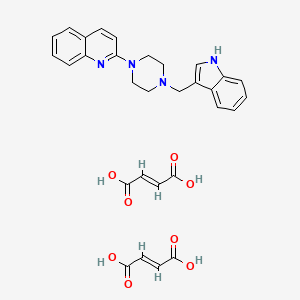

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
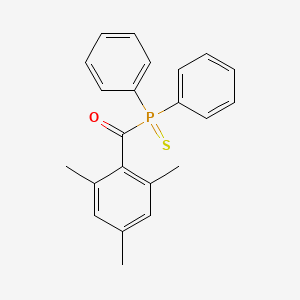
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![[1-(2-Chloroacetamido)ethyl]phosphonic acid](/img/structure/B14435642.png)
![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
